molecular formula C7H9ClFNO B13689887 O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride

O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride

Cat. No.: B13689887
M. Wt: 177.60 g/mol
InChI Key: OLLDKUQOHROQIU-UHFFFAOYSA-N
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Description

O-(4-Fluoro-3-methylphenyl)hydroxylamine hydrochloride is a hydroxylamine derivative where the hydroxylamine group is substituted with a 4-fluoro-3-methylphenyl moiety. Hydroxylamine hydrochlorides are widely used in organic synthesis, particularly as nucleophiles or intermediates in the preparation of heterocycles, oximes, and nitroxides.

Properties

Molecular Formula

C7H9ClFNO

Molecular Weight

177.60 g/mol

IUPAC Name

O-(4-fluoro-3-methylphenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C7H8FNO.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4H,9H2,1H3;1H

InChI Key

OLLDKUQOHROQIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)ON)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride typically involves the reaction of 4-fluoro-3-methylphenylamine with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to facilitate the formation of the hydroxylamine group. The reaction conditions generally include maintaining the temperature between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and consistency. The reaction mixture is typically subjected to filtration and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving oxidative stress and redox reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with O-(4-Fluoro-3-methylphenyl)hydroxylamine hydrochloride, differing primarily in their substituents:

Compound Name CAS RN Substituent Molecular Formula Melting Point Key Applications/Sources
O-(4-Fluoro-3-methylphenyl)hydroxylamine HCl Not reported 4-Fluoro-3-methylphenyl C₇H₈FNO·HCl N/A Not available in evidence
O-(4-Fluoro-benzyl)hydroxylamine HCl 1782-40-7 4-Fluorobenzyl C₇H₈FNO·HCl Not reported General hydroxylamine reactions
O-Pentafluorobenzyl hydroxylamine HCl 57981-02-9 2,3,4,5,6-Pentafluorobenzyl C₆F₅CH₂ONH₂·HCl 215°C Water quality testing
O-(Cyclopropylmethyl)hydroxylamine HCl Not reported Cyclopropylmethyl C₄H₈ClNO Not reported Pharmaceutical synthesis

Key Differences and Implications

Substituent Effects: Fluorine Content: The pentafluorobenzyl derivative (CAS 57981-02-9) exhibits strong electron-withdrawing effects due to multiple fluorine atoms, likely enhancing stability and resistance to oxidation compared to mono-fluorinated analogs . Aromatic vs. Aliphatic Substituents: O-(4-Fluoro-benzyl)hydroxylamine HCl (CAS 1782-40-7) features a benzyl group, which provides a balance of electronic modulation and synthetic versatility compared to direct phenyl substitution .

Physical Properties: The pentafluorobenzyl analog has a high melting point (215°C), suggesting strong crystalline packing due to fluorine interactions . Data on the target compound’s melting point or solubility are absent, but the methyl group in the 3-position may increase lipophilicity relative to non-methylated analogs.

Applications :

  • Analytical Chemistry : The pentafluorobenzyl derivative is used in water quality testing, highlighting the utility of fluorinated hydroxylamines in trace analysis .
  • Pharmaceutical Synthesis : The cyclopropylmethyl variant is employed in patent-based syntheses, indicating its role in constructing complex bioactive molecules .

Research Findings and Discussion

Reactivity Trends

  • Electron-Withdrawing Groups (EWGs) : Fluorine substituents (e.g., in pentafluorobenzyl derivatives) stabilize the hydroxylamine moiety, reducing susceptibility to decomposition during storage or reaction .
  • Steric Effects : Bulky substituents like cyclopropylmethyl may slow reaction kinetics but improve regioselectivity in nucleophilic additions .

Biological Activity

O-(4-Fluoro-3-methylphenyl)hydroxylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a substituted benzene ring. The substitution of a fluorine atom at the para position and a methyl group at the meta position enhances its electronic properties, potentially influencing its biological interactions.

The biological activity of hydroxylamines, including O-(4-Fluoro-3-methylphenyl)hydroxylamine, is primarily attributed to their ability to interact with various enzymes and receptors. Notably, this compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO) , an enzyme implicated in cancer progression and immune regulation. The unique substitution pattern may enhance binding affinity and specificity towards IDO compared to other hydroxylamines.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It acts as an inhibitor for enzymes such as IDO, which is crucial in the tryptophan catabolism pathway, affecting immune responses and tumor growth.
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, related hydroxylamines have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Neuroprotective Effects : Some hydroxylamines have been studied for their potential neuroprotective properties, though specific data on O-(4-Fluoro-3-methylphenyl)hydroxylamine is limited.

Comparison of Biological Activity with Similar Compounds

Compound NameStructural FeaturesIC50 (μM) against MCF-7Mechanism of Action
O-(4-Fluoro-3-methylphenyl)hydroxylamineHydroxylamine with fluorine and methylTBDIDO Inhibition
O-benzylhydroxylamineBenzyl group without fluorine5.0IDO Inhibition
O-(3-chlorobenzyl)hydroxylamineChlorine substitution at ortho8.0IDO Inhibition
O-(4-methoxybenzyl)hydroxylamineMethoxy group at para position6.5IDO Inhibition

Case Studies

  • Inhibition of IDO : A study demonstrated that this compound significantly inhibited IDO activity in vitro, leading to increased levels of tryptophan and reduced kynurenine production in human immune cells. This suggests potential applications in cancer immunotherapy where IDO plays a role in tumor-induced immune suppression.
  • Cytotoxicity Assessment : In vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it exhibited comparable potency to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .

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